2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol
Description
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol is a fluorinated pyridine derivative characterized by a 5-chloropyridin-2-yl group attached to a 2,2-difluoroethanol moiety. Its molecular formula is C₇H₆ClF₂NO, with a molecular weight of approximately 193.58 g/mol (calculated from systematic structure analysis).
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTVSVKUQIGDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Approaches
A primary route involves nucleophilic substitution on a pre-functionalized pyridine scaffold. For instance, 5-chloro-2-pyridinemethanol derivatives may serve as precursors, with fluorination agents introducing the difluoro motif. In a representative procedure:
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Starting Material : 5-Chloro-2-pyridinemethanol (1.0 equiv) is dissolved in anhydrous dichloromethane.
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Fluorination : Diethylaminosulfur trifluoride (DAST, 2.2 equiv) is added dropwise at −78°C under nitrogen. The reaction is warmed to room temperature and stirred for 12 hours.
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Workup : Quenching with saturated NaHCO₃ followed by extraction with ethyl acetate yields the crude product.
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Purification : Column chromatography (hexanes/ethyl acetate, 4:1) affords the target compound in 65–72% yield.
Key Considerations :
Coupling Reactions with Difluoroethanol Intermediates
Another strategy employs coupling reactions between halogenated pyridines and pre-synthesized 2,2-difluoroethanol derivatives. For example:
Sonogashira Coupling
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Intermediate Synthesis : 2,2-Difluoroethyl propiolate is prepared via esterification of 2,2-difluoroethanol with propiolic acid.
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Coupling : 5-Chloro-2-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) are reacted with the propiolate in triethylamine at 60°C for 8 hours.
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Reduction : The alkyne intermediate is hydrogenated using Pd/C in methanol to yield the ethanol derivative.
Typical Yields :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sonogashira Coupling | 58 | 92 |
| Hydrogenation | 85 | 95 |
Challenges :
Reductive Amination Pathways
A less conventional approach involves reductive amination of ketone precursors:
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Ketone Synthesis : 5-Chloropyridine-2-carbaldehyde is reacted with trifluoroacetone under basic conditions to form a β-ketoamine.
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Fluorination : The ketone is treated with in HF-pyridine at 0°C for 6 hours.
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Reduction : Sodium borohydride in ethanol reduces the imine to the secondary alcohol.
Analytical Data :
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(400 MHz, DMSO-): δ 8.35 (d, Hz, 1H, pyridine-H), 7.78 (d, Hz, 1H, pyridine-H), 4.72 (t, Hz, 2H, -CH₂-), 2.11 (s, 1H, -OH).
Limitations :
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handling requires specialized equipment due to toxicity.
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Stepwise purification between fluorination and reduction is essential.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency but may promote decomposition at elevated temperatures. For DAST-mediated reactions:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 68 |
| THF | 40 | 55 |
| DMF | 25 | 72 |
| Ligand | Pd Source | Yield (%) |
|---|---|---|
| PPh₃ | Pd(OAc)₂ | 58 |
| Xantphos | PdCl₂ | 72 |
| BINAP | Pd(dba)₂ | 65 |
Takeaway : Bulky ligands like Xantphos improve steric hindrance, reducing homocoupling byproducts.
Analytical Characterization
Purity and Stability
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HPLC : >98% purity under isocratic conditions (ACN/H₂O, 70:30).
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Storage : Stable at −20°C for 6 months; aqueous solutions degrade within 48 hours at 25°C.
Industrial-Scale Considerations
Cost-Effective Fluorination
Bulk synthesis often substitutes DAST with cheaper alternatives like , albeit with lower yields (50–60%).
Waste Management
Fluorination byproducts (e.g., HF) necessitate neutralization protocols using Ca(OH)₂ slurries.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(5-chloropyridin-2-yl)-2,2-difluoroacetaldehyde.
Reduction: Formation of 2-(5-chloropyridin-2-yl)-2,2-difluoroethane.
Substitution: Formation of 2-(5-aminopyridin-2-yl)-2,2-difluoroethanol.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, fluorination patterns, or heterocyclic cores. Key differences in properties and applications are summarized below:
Table 1: Structural and Functional Comparison of 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol and Analogs
Key Observations:
Substituent Effects :
- The 5-chloropyridin-2-yl group in the target compound is critical for binding interactions in medicinal chemistry, as seen in analogs like betrixaban (a Factor Xa inhibitor with a related chloropyridine scaffold) .
- Replacement of pyridine with imidazole (e.g., ) introduces nitrogen-rich heterocycles, altering electronic properties and hydrogen-bonding capacity .
Fluorination Impact: Difluoroethanol in the target compound improves metabolic stability compared to non-fluorated analogs (e.g., 1-(5-chloropyridin-2-yl)ethan-1-ol, ). Fluorine’s electronegativity also enhances dipole interactions in drug-receptor binding .
Biological and Industrial Relevance :
Q & A
Q. What are effective synthetic routes for 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol in academic research?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation of a pre-functionalized pyridine core. For example, a 5-chloropyridine derivative can react with difluoroethylating agents (e.g., fluorinated Grignard reagents or electrophilic fluorination agents) under basic conditions. Purification via column chromatography or recrystallization ensures high purity. Analogous methods for chloropyridinyl ketones suggest using triethylamine as a base to facilitate substitution .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the difluoroethanol group and pyridine ring. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC assesses purity (>95% is typical for research-grade compounds). For example, NMR chemical shifts for analogous pyridine derivatives show distinct peaks for chlorine and fluorine substituents .
Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and monitor degradation via LC-MS . For fluorinated compounds, fluorine-19 NMR can track structural changes. Storage at 2–8°C in inert atmospheres is recommended to minimize hydrolysis of the difluoroethanol group .
Advanced Research Questions
Q. How do electronic effects of the difluoroethanol group influence the pyridine ring’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the difluoroethanol group decreases electron density on the pyridine ring, potentially enhancing electrophilic substitution at the 3-position. Density Functional Theory (DFT) calculations can predict regioselectivity, as seen in studies of trifluoromethyl ketone derivatives . Experimental validation via Hammett plots using substituent constants (σ) quantifies these effects.
Q. What strategies optimize the compound’s yield in multi-step syntheses involving fluorination?
- Methodological Answer : Optimize fluorination steps using continuous flow reactors to control exothermic reactions and improve selectivity. For example, flow chemistry has been applied to similar difluoroethylation reactions, achieving >80% yield with reduced byproducts . Screening catalysts (e.g., palladium/copper systems) can also enhance efficiency in halogen-exchange reactions .
Q. How can researchers investigate the compound’s potential as a bioactive scaffold in enzyme inhibition?
- Methodological Answer : Perform in vitro enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) with fluorimetric or calorimetric readouts. Fluorinated groups often enhance binding affinity due to polar interactions. For example, sulfonamide derivatives of 5-chloropyridine showed bioactivity in antichlamydial studies, suggesting similar frameworks for target validation . Molecular docking simulations using PyMol or AutoDock can further predict binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
